molecular formula C19H21FN2O B4400813 1-[3-(2-fluorophenyl)propanoyl]-4-phenylpiperazine

1-[3-(2-fluorophenyl)propanoyl]-4-phenylpiperazine

Cat. No. B4400813
M. Wt: 312.4 g/mol
InChI Key: QOKSWVSOJBJXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-fluorophenyl)propanoyl]-4-phenylpiperazine, also known as FPPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been used for research purposes in the field of neuroscience. FPPP is a potent dopamine transporter blocker, which means that it has the ability to increase the levels of dopamine in the brain. This property makes it a valuable tool for studying the neurobiology of addiction and other psychiatric disorders.

Mechanism of Action

1-[3-(2-fluorophenyl)propanoyl]-4-phenylpiperazine acts as a potent dopamine transporter blocker, which means that it inhibits the reuptake of dopamine into presynaptic neurons. This leads to an increase in the levels of dopamine in the synaptic cleft, which activates postsynaptic dopamine receptors. The activation of these receptors leads to the release of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which leads to an increase in the release of neurotransmitters such as serotonin and norepinephrine. This can lead to a number of physiological effects, including increased heart rate, blood pressure, and body temperature. This compound has also been shown to have a number of behavioral effects, including increased locomotor activity and decreased anxiety-like behavior.

Advantages and Limitations for Lab Experiments

1-[3-(2-fluorophenyl)propanoyl]-4-phenylpiperazine has a number of advantages and limitations for lab experiments. One advantage is that it is a potent dopamine transporter blocker, which makes it a valuable tool for studying the neurobiology of addiction and other psychiatric disorders. It has also been shown to have a number of behavioral effects, which can be useful for studying the effects of dopamine on behavior. However, one limitation of this compound is that it has a short half-life, which means that its effects are relatively short-lived.

Future Directions

There are a number of future directions for research on 1-[3-(2-fluorophenyl)propanoyl]-4-phenylpiperazine. One direction is to study the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to study the effects of this compound on different behavioral tasks, such as learning and memory. Finally, future research could focus on developing new compounds that are more potent and selective dopamine transporter blockers than this compound.

Scientific Research Applications

1-[3-(2-fluorophenyl)propanoyl]-4-phenylpiperazine has been used in scientific research to study the neurobiology of addiction and other psychiatric disorders. It has been shown to have a high affinity for the dopamine transporter, which plays a critical role in the regulation of dopamine levels in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, motivation, reward, and pleasure. This compound has also been used to study the effects of dopamine transporter blockers on the brain's reward system.

properties

IUPAC Name

3-(2-fluorophenyl)-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-18-9-5-4-6-16(18)10-11-19(23)22-14-12-21(13-15-22)17-7-2-1-3-8-17/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKSWVSOJBJXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199615
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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